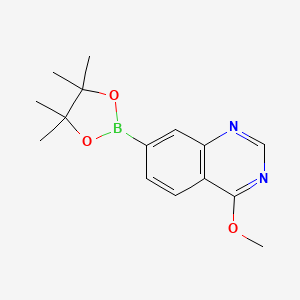
7-Bromo-5-isopropyl-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-isopropyl-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-isopropyl-2-phenyl-1H-indole typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole coreThe isopropyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-5-isopropyl-2-phenyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki or Stille coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indoles, while coupling reactions can produce biaryl compounds with diverse functional groups .
Applications De Recherche Scientifique
7-Bromo-5-isopropyl-2-phenyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study biological pathways and interactions involving indole derivatives
Mécanisme D'action
The mechanism of action of 7-Bromo-5-isopropyl-2-phenyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The bromine, isopropyl, and phenyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-isopropyl-1H-indole: Similar structure but lacks the phenyl group.
2-Phenylindole: Similar structure but lacks the bromine and isopropyl groups.
Uniqueness
7-Bromo-5-isopropyl-2-phenyl-1H-indole is unique due to the combination of bromine, isopropyl, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C17H16BrN |
|---|---|
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
7-bromo-2-phenyl-5-propan-2-yl-1H-indole |
InChI |
InChI=1S/C17H16BrN/c1-11(2)13-8-14-10-16(12-6-4-3-5-7-12)19-17(14)15(18)9-13/h3-11,19H,1-2H3 |
Clé InChI |
BZOYHERELRYUBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)


![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)





